Coronary vs. Peripheral Vascular Selectivity – Tiapamil Is Equipotent to Verapamil in Coronary Artery but 5–10× Weaker in Other Arterial Beds
In isolated vascular smooth muscle preparations, tiapamil and verapamil were compared for calcium antagonistic potency. Tiapamil demonstrated approximately equal potency to verapamil in coronary vascular smooth muscle; however, verapamil was 5- to 10-fold more potent in smooth muscle from other arterial beds. This indicates a relative coronary selectivity for tiapamil that is not observed with verapamil, nifedipine, or diltiazem [1].
| Evidence Dimension | Calcium antagonistic potency in different vascular beds (relative to verapamil) |
|---|---|
| Target Compound Data | Equipotent to verapamil in coronary artery; 5- to 10-fold less potent in other arterial beds |
| Comparator Or Baseline | Verapamil (reference calcium antagonist) |
| Quantified Difference | 5- to 10-fold potency difference favoring verapamil in non-coronary arteries; equipotent in coronary artery |
| Conditions | Isolated vascular smooth muscle from rat renal artery, dog coronary artery, rabbit main pulmonary artery; potassium-depolarized preparations |
Why This Matters
For models of coronary vasodilation or myocardial ischemia where peripheral vasodilation is a confounding variable, tiapamil provides coronary-targeted calcium blockade that verapamil, diltiazem, and nifedipine cannot replicate.
- [1] Eigenmann R, Blaber L, Nakamura K, Thorens S, Haeusler G. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies. Arzneimittelforschung. 1981;31(9):1393-401. PMID: 7197945. View Source
